molecular formula C11H21NO3 B2628852 Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate CAS No. 124438-33-1

Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B2628852
CAS No.: 124438-33-1
M. Wt: 215.293
InChI Key: YFNSVTKRYJNZKK-UHFFFAOYSA-N
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Description

Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a hydroxypropyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxypiperidine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) to ensure controlled conditions and high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

ethyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-2-15-11(14)12-7-5-10(6-8-12)4-3-9-13/h10,13H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNSVTKRYJNZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 36 parts of ethyl 4-(3-oxopropyl)-1-piperidinecarboxylate and 450 parts of tetrahydrofuran was hydrogenated at normal pressure and at 20° C. with 2 parts of Raney nickel catalyst. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated. The residue was dissolved in 260 parts of dichloromethane. The organic layer was washed with 100 parts of a diluted hydrochloric acid solution, dried, filtered and evaporated, yielding 36 parts (98.3%) of ethyl 4-(3-hydroxypropyl) -1-piperidinecarboxylate as a residue (int. 47).
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